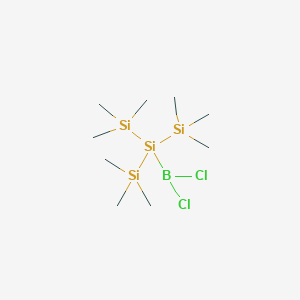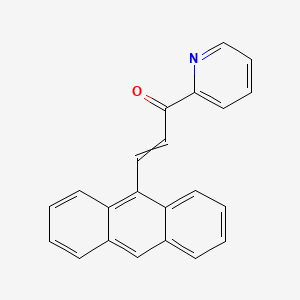
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features both anthracene and pyridine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with 2-acetylpyridine. This reaction can be catalyzed by a base such as potassium hydroxide in an ethanol solvent. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
The compound is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology
In biological research, derivatives of this compound may be explored for their potential as fluorescent probes or in drug discovery.
Medicine
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
作用机制
The mechanism of action for this compound would depend on its specific application. For example, in optoelectronic devices, the compound’s ability to absorb and emit light is crucial. In biological systems, the interaction with specific molecular targets, such as enzymes or receptors, would be key.
相似化合物的比较
Similar Compounds
Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthraquinone.
Pyridine derivatives: Compounds like 2-acetylpyridine and 2-pyridinecarboxaldehyde.
Uniqueness
The combination of anthracene and pyridine moieties in 3-(Anthracen-9-yl)-1-(pyridin-2-yl)prop-2-en-1-one provides unique photophysical properties that are not present in simpler anthracene or pyridine derivatives. This makes it particularly interesting for applications in materials science and optoelectronics.
属性
CAS 编号 |
477566-79-3 |
|---|---|
分子式 |
C22H15NO |
分子量 |
309.4 g/mol |
IUPAC 名称 |
3-anthracen-9-yl-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C22H15NO/c24-22(21-11-5-6-14-23-21)13-12-20-18-9-3-1-7-16(18)15-17-8-2-4-10-19(17)20/h1-15H |
InChI 键 |
RMWRRFWCSAIYDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, N-[2-azido-1-(4-methylphenyl)ethyl]-4-methyl-](/img/structure/B14245637.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)

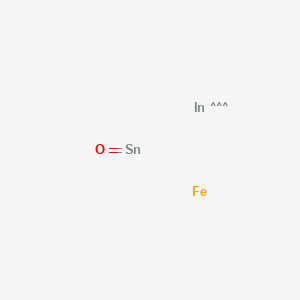
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
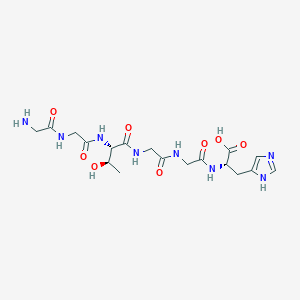
![1-[2-[4-(Chloromethyl)phenoxy]ethyl]pyrrolidine;hydrochloride](/img/structure/B14245683.png)
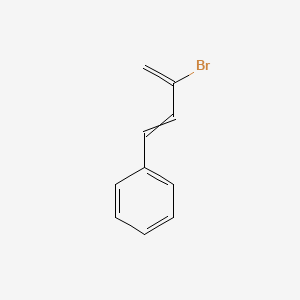
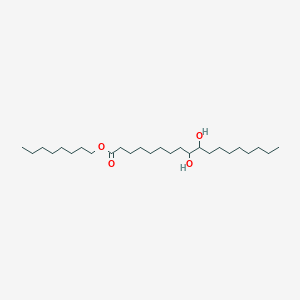


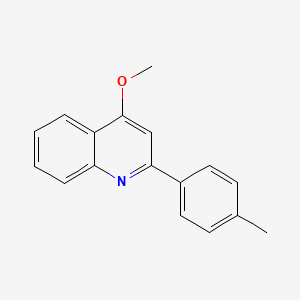
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
